Hiosciamina

Descripción general

Descripción

Es un metabolito secundario que se encuentra en ciertas plantas de la familia Solanaceae, incluyendo la belladona, la mandrágora, las trompetas de ángel, la hierba mora y la Atropa belladonna (belladona) . Daturina (sulfato) es el isómero levorrotatorio de la atropina y a veces se le llama levo-atropina .

Aplicaciones Científicas De Investigación

La daturina (sulfato) tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como reactivo en la síntesis orgánica y como estándar en química analítica.

Biología: Se estudia por sus efectos en el sistema nervioso y su papel como toxina vegetal.

Medicina: Se utiliza para proporcionar alivio sintomático de los espasmos causados por diversos trastornos abdominales inferiores y de la vejiga, incluyendo úlceras pépticas, síndrome del intestino irritable, diverticulitis, pancreatitis, cólicos y cistitis intersticial.

Mecanismo De Acción

La daturina (sulfato) ejerce sus efectos principalmente a través de sus propiedades antimuscarínicas. Actúa como un antagonista competitivo de los receptores muscarínicos de acetilcolina, inhibiendo así la acción de la acetilcolina en estos receptores . Esto conduce a una reducción de los espasmos del músculo liso, disminución de las secreciones glandulares y otros efectos anticolinérgicos . Los objetivos moleculares incluyen los receptores muscarínicos en el tracto gastrointestinal, la vejiga, el corazón y el sistema nervioso central .

Compuestos Similares:

Atropina: Una mezcla racémica de hiosciamina y su enantiómero, utilizada para aplicaciones médicas similares.

Ciclobenzaprina: Un relajante muscular con propiedades anticolinérgicas, utilizado para aliviar los espasmos musculares.

Unicidad: La daturina (sulfato) es única debido a su forma isomérica específica (levorrotatoria) y su perfil farmacológico distinto. Tiene una mayor afinidad por los receptores muscarínicos en comparación con su mezcla racémica, atropina . Esto la hace particularmente eficaz en el tratamiento de ciertas condiciones médicas con menos efectos secundarios .

Safety and Hazards

Hyoscyamine may cause serious side effects. Stop using hyoscyamine and call your doctor at once if you have: anxiety, confusion, hallucinations, unusual thoughts or behavior; weakness, memory problems; slurred speech; problems with balance or muscle movement; diarrhea; or pounding heartbeats or fluttering in your chest .

Análisis Bioquímico

Biochemical Properties

Hyoscyamine plays a significant role in biochemical reactions by acting as an antagonist of muscarinic acetylcholine receptors. It interacts with several enzymes, proteins, and other biomolecules. Specifically, hyoscyamine blocks the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system . This interaction leads to decreased motility of the gastrointestinal tract and reduced secretion of stomach acid and other fluids .

Cellular Effects

Hyoscyamine affects various types of cells and cellular processes. It influences cell function by inhibiting the action of acetylcholine, which is the main neurotransmitter of the parasympathetic nervous system. This inhibition results in decreased gastrointestinal motility, reduced secretion of stomach acid, and decreased production of other fluids from the gastrointestinal tract and airways . Additionally, hyoscyamine can impact cell signaling pathways, gene expression, and cellular metabolism by altering the normal function of muscarinic receptors .

Molecular Mechanism

The molecular mechanism of hyoscyamine involves its action as an antimuscarinic agent. Hyoscyamine binds to muscarinic acetylcholine receptors, preventing acetylcholine from exerting its effects. This binding leads to the inhibition of acetylcholine-mediated responses, such as smooth muscle contraction, glandular secretion, and modulation of heart rate . By blocking these receptors, hyoscyamine effectively reduces the activity of the parasympathetic nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hyoscyamine can change over time. Hyoscyamine is known to have a half-life of 3 to 5 hours, and its stability and degradation can influence its long-term effects on cellular function . Studies have shown that hyoscyamine can maintain its efficacy over short periods, but prolonged exposure may lead to decreased effectiveness due to receptor desensitization or degradation of the compound .

Dosage Effects in Animal Models

The effects of hyoscyamine vary with different dosages in animal models. At therapeutic doses, hyoscyamine can effectively reduce gastrointestinal motility and secretions. At higher doses, it can cause adverse effects such as tachycardia, dry mouth, blurred vision, and urinary retention . Toxic effects, including central nervous system disturbances and cardiovascular issues, have been observed at very high doses .

Metabolic Pathways

Hyoscyamine is metabolized primarily in the liver, where it undergoes enzymatic conversion to various metabolites. The metabolic pathways involve enzymes such as cytochrome P450, which facilitate the breakdown of hyoscyamine into inactive compounds . These metabolites are then excreted through the kidneys . The metabolic process can influence the overall efficacy and duration of action of hyoscyamine in the body .

Transport and Distribution

Within cells and tissues, hyoscyamine is transported and distributed through various mechanisms. It can bind to plasma proteins, which aids in its distribution throughout the body . Additionally, specific transporters and binding proteins facilitate the movement of hyoscyamine across cell membranes and into target tissues . The distribution of hyoscyamine can affect its localization and accumulation in different organs and tissues .

Subcellular Localization

Hyoscyamine’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be found in various compartments within cells, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . The localization of hyoscyamine can impact its activity and function, as it may interact with specific enzymes and proteins within these compartments .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La daturina (sulfato) se puede sintetizar mediante la extracción de hiosciamina de plantas de la familia Solanaceae. El proceso de extracción implica el uso de solventes como etanol o metanol para aislar el alcaloide del material vegetal . La this compound aislada se convierte entonces a su forma de sulfato haciendo reaccionar con ácido sulfúrico en condiciones controladas .

Métodos de Producción Industrial: La producción industrial de daturina (sulfato) implica la extracción a gran escala de fuentes vegetales, seguida de la purificación y conversión a la forma de sulfato. El proceso generalmente incluye pasos como la maceración, la extracción con solvente, la filtración y la cristalización para obtener daturina (sulfato) pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: La daturina (sulfato) experimenta diversas reacciones químicas, incluyendo:

Oxidación: La daturina (sulfato) se puede oxidar para formar ácido trópico y tropina.

Sustitución: Las reacciones de sustitución pueden ocurrir en el átomo de nitrógeno, lo que lleva a la formación de varios derivados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan para las reacciones de sustitución.

Productos Principales:

Oxidación: Ácido trópico y tropina.

Reducción: Derivados alcohólicos de la daturina (sulfato).

Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of hyoscyamine can be achieved through a multistep process involving various chemical reactions.", "Starting Materials": [ "Tropinone", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methyl iodide", "Hyoscyamine sulfate" ], "Reaction": [ "Tropinone is first reacted with methanol and hydrochloric acid to form methoxytropinone.", "Methoxytropinone is then reacted with sodium hydroxide to form tropic acid.", "Tropic acid is then reacted with methyl iodide to form methyltropic acid.", "Methyltropic acid is then reacted with sodium hydroxide and water to form tropine.", "Tropine is then reacted with hyoscyamine sulfate to form hyoscyamine." ] } | |

| 101-31-5 | |

Fórmula molecular |

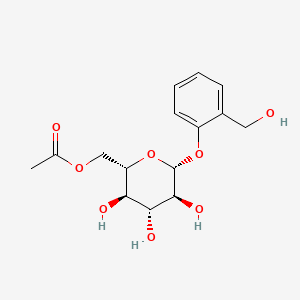

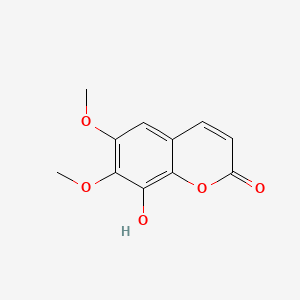

C17H23NO3 |

Peso molecular |

289.4 g/mol |

Nombre IUPAC |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13?,14?,15?,16-/m1/s1 |

Clave InChI |

RKUNBYITZUJHSG-LGGPCSOHSA-N |

SMILES isomérico |

CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

SMILES canónico |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Apariencia |

Solid powder |

Color/Form |

Long, orthorhombic prisms from acetone Rhombic needles (dilute ethyl alcohol) White crystals or powde |

melting_point |

118.5 °C MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/ |

| 101-31-5 5908-99-6 |

|

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Crystals, mp 222-223 °C. Sol in 1 part water; slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/ Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/ Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/ 1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether In water, 2,200 mg/l @ 25 °C |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z,2S)-4-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]carbamoyl]but-3-en-2-yl] acetate](/img/structure/B1674041.png)

![(2S,3Z)-5-{[(2R,3R,5S,6S)-6-{(2E,4E)-5-[(3R,4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]amino}-5-oxopent-3-en-2-yl acetate](/img/structure/B1674042.png)

![2-(Dimethylamino)-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1674050.png)

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674057.png)

![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid](/img/structure/B1674060.png)

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(2-chloro-6-methylpyridin-4-yl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674062.png)